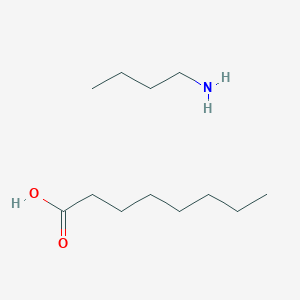
5-Hexenyltrichlorosilane
Übersicht
Beschreibung
5-Hexenyltrichlorosilane is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies on alkenylsilanes and their reactivity in various chemical processes. Alkenylsilanes, such as 5-hexenylsilane, are known for their ability to participate in polymerization reactions to introduce functional groups into polymers . These compounds are valuable in the synthesis of materials with specific properties, as they can be used to modify the structure of polymers during their formation.
Synthesis Analysis
The synthesis of related alkenylsilanes can be complex, with varying yields depending on the methods used. For example, hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, was synthesized through multiple procedures, with the most satisfactory method involving the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding 45-50% . This indicates that the synthesis of complex silane compounds can be optimized to achieve higher yields.
Molecular Structure Analysis
The molecular structure of alkenylsilanes is characterized by the presence of alkenyl groups attached to silicon atoms. These structures are crucial for their reactivity and the ability to form polymers with specific characteristics. For instance, the homopolymerization and copolymerization of alkenyldichlorosilanes by reductive coupling lead to high molecular weight polymers that contain unreacted alkenyl groups, which are indicative of the presence of silyl anions and radicals as intermediates in the process .
Chemical Reactions Analysis
Alkenylsilanes undergo various chemical reactions, including polymerization and copolymerization. The organotitanium-catalyzed ethylene polymerization using 5-hexenylsilane as a comonomer results in silane-terminated ethylene/5-hexenylsilane copolymers, demonstrating the compound's ability to act as both a propagating and chain transfer agent in the polymerization process . Additionally, the reductive coupling of alkenyldichlorosilanes produces polymers with unreacted alkenyl groups, suggesting that these groups can participate in further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of alkenylsilanes and their polymers are determined by their molecular structure. The copolymers produced from 5-hexenylsilane exhibit high activities and narrow polydispersities, with molecular weights inversely proportional to the 5-hexenylsilane concentration . This suggests that the physical properties of these polymers can be finely tuned by adjusting the concentration of the alkenylsilane comonomer. The spectral properties of polysilanes, such as absorption above 330 nm, are indicative of the long chain catenation of silicon atoms in the resulting polymers .
Wissenschaftliche Forschungsanwendungen
Nanopatterning on Titania Surfaces
5-Hexenyltrichlorosilane (HTCS) has been used in the controllable formation of nanoscale patterns on titania (TiO2) surfaces. This process employs conductive atomic force microscopy (AFM) to manipulate HTCS molecules, resulting in patterns with varying topographic heights and hydrophilic/hydrophobic contrasts. The technique offers potential applications in selective immobilization and assembly of functionalized inorganic nanoparticles and biomolecules (Garipcan et al., 2008).
Organotitanium-Catalyzed Ethylene Polymerization
HTCS is used in organotitanium-mediated ethylene polymerizations to produce silane-terminated ethylene/5-hexenylsilane copolymers. These polymers display high activities and narrow polydispersities, indicating efficient chain transfer mechanisms, essential for advanced polymer synthesis (Amin & Marks, 2006).
Reductive Coupling in Polymerization
In the study of polymerization via reductive coupling, HTCS is a key monomer. This process results in homopolymers and copolymers with molecular weights exceeding 10,000. The study provides insights into the mechanistic role of radicals and anions in polymerization, contributing significantly to polymer chemistry (Kim & Matyjaszewski, 1989).
Photochemical Studies
The photochemistry of HTCS has been explored in various studies. For instance, its stability towards photolysis and the formation of isomers under different conditions provide valuable information on the photoreactivity of such compounds, useful in photochemical synthesis (Srinivasan, 1960).
Sonochemical Reductive Coupling
Sonochemical reductive coupling of HTCS leads to high molecular weight polymers, indicating that radicals are short-lived intermediates in this process. The study contributes to understanding the sonochemical processes in polymer chemistry (Kim & Matyjaszewski, 1989).
Safety And Hazards
5-Hexenyltrichlorosilane is an irritant substance that may cause irritation by contact with the skin or inhalation of its vapors . It is advised to wear appropriate personal protective equipment such as gloves, goggles, and protective masks during use . During storage and operation, avoid contact with oxidants and acids to avoid the risk of fire or explosion . If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .
Eigenschaften
IUPAC Name |
trichloro(hex-5-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCWJYGNRZAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446088 | |
| Record name | 5-HEXENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenyltrichlorosilane | |
CAS RN |
18817-29-3 | |
| Record name | 5-HEXENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



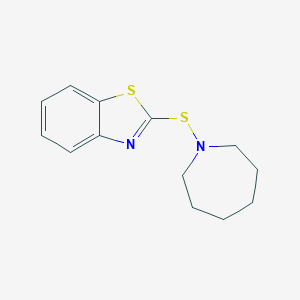
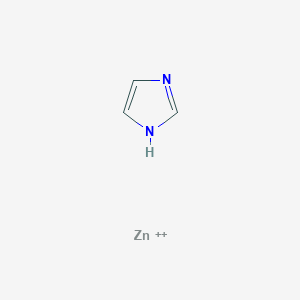
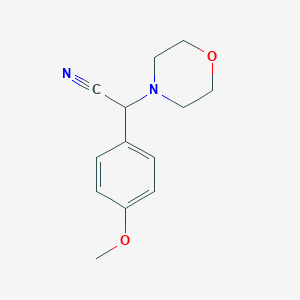
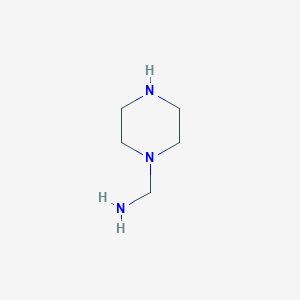
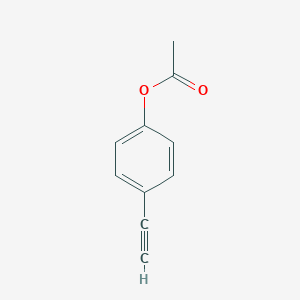
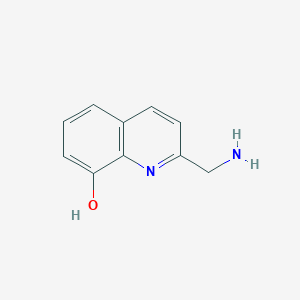
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
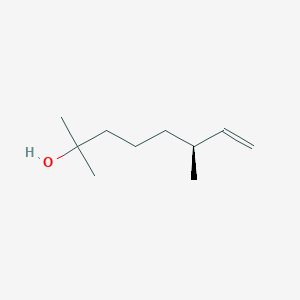
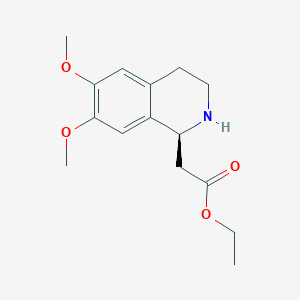
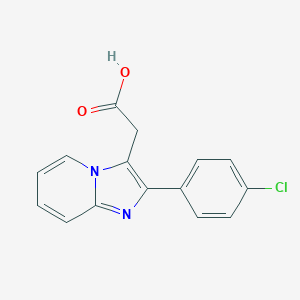
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
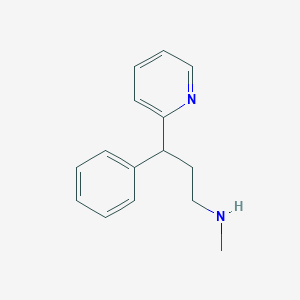
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
